

# Application Notes and Protocols for Phrixotoxin-3 in Electrophysiology

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## Compound of Interest

Compound Name: *Phrixotoxin-3*

Cat. No.: *B1573953*

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These application notes provide detailed protocols for the reconstitution and use of **Phrixotoxin-3** (PaurTx3) in electrophysiology experiments, specifically for studying voltage-gated sodium channels (Nav).

## Introduction

**Phrixotoxin-3** is a peptide toxin isolated from the venom of the tarantula *Phrixotrichus auratus*. It is a potent and selective blocker of specific voltage-gated sodium channel subtypes, making it a valuable tool for neuroscience research and drug discovery.<sup>[1]</sup> **Phrixotoxin-3** modulates Nav channels by causing a depolarizing shift in the voltage-dependence of activation and by blocking the inward sodium current.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Phrixotoxin-3**.

Table 1: Physicochemical and Biological Properties of **Phrixotoxin-3**

Property	Value	Reference
Molecular Weight	4059.74 g/mol	
Formula	C176H269N51O48S6	
Solubility	Soluble to 1 mg/mL in water	
Purity	≥95% (HPLC)	[2]
Storage	Store lyophilized toxin at -20°C.	[4]

Table 2: IC50 Values of **Phrixotoxin-3** for Voltage-Gated Sodium Channel Subtypes

Nav Subtype	IC50 (nM)	Reference
Nav1.2	0.6	[2][3][5]
Nav1.3	42	[2][3][5]
Nav1.5	72	[2][3][5]
Nav1.1	610	[3]
Nav1.4	288	[3]

## Experimental Protocols

### Protocol 1: Reconstitution of Phrixotoxin-3

This protocol describes the reconstitution of lyophilized **Phrixotoxin-3** to prepare a stock solution for electrophysiology experiments.

Materials:

- Lyophilized **Phrixotoxin-3**
- Sterile, deionized water (dH2O) or a suitable buffer (e.g., 10 mM HEPES, pH 7.4)
- Bovine Serum Albumin (BSA), 0.1% (w/v) solution (optional, to prevent adhesion)

- Low-adhesion polypropylene microcentrifuge tubes
- Pipettes and sterile, low-adhesion tips

#### Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized **Phrixotoxin-3** to equilibrate to room temperature for at least 15 minutes to prevent condensation.
- **Centrifugation:** Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
- **Solvent Addition:** Carefully open the vial and add the required volume of sterile dH<sub>2</sub>O or buffer to achieve the desired stock concentration (e.g., 100  $\mu$ M). For example, to make a 100  $\mu$ M stock solution from 100  $\mu$ g of toxin (MW = 4059.74 g/mol), add approximately 246  $\mu$ L of solvent.
- **Dissolution:** Gently pipette the solution up and down to dissolve the peptide completely. Avoid vigorous vortexing to prevent denaturation. If solubility is an issue in water, a small amount of a weak acid (e.g., 10-30% acetic acid) or base (e.g., <50  $\mu$ L NH<sub>4</sub>OH) can be used, followed by dilution in the working buffer.<sup>[3]</sup> For very hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution.<sup>[3]</sup>
- **Addition of Carrier Protein (Optional):** To prevent the peptide from adhering to plasticware, it is recommended to add BSA to the final stock solution to a final concentration of 0.1% (w/v).
- **Aliquoting and Storage:** Aliquot the stock solution into small, single-use volumes in low-adhesion polypropylene tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

## Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general procedure for recording voltage-gated sodium currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons and applying **Phrixotoxin-3**.

#### Materials:

- Cells expressing the Nav channel of interest

- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for patch pipettes
- Perfusion system
- Extracellular (bath) solution
- Intracellular (pipette) solution
- **Phrixotoxin-3** working solution (diluted from the stock solution in extracellular solution)

Solutions:

Table 3: Example Electrophysiology Solutions for Nav Recording

Solution	Component	Concentration (mM)
Extracellular	NaCl	140
KCl	5	
CaCl <sub>2</sub>	2	
MgCl <sub>2</sub>	1	
HEPES	10	
Glucose	10	
pH adjusted to 7.4 with NaOH		
Intracellular	CsF	120
CsCl	10	
NaCl	5	
EGTA	10	
HEPES	10	
Mg-ATP	4	
Na-GTP	0.3	
pH adjusted to 7.2 with CsOH		

**Procedure:**

- Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
- Establish Whole-Cell Configuration:
  - Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

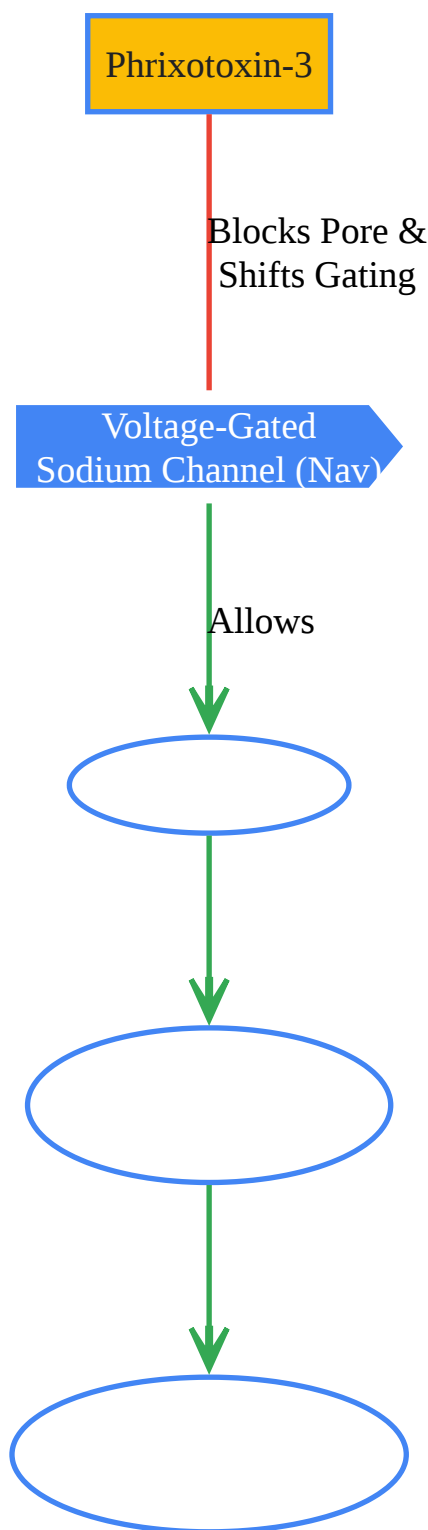
- Approach a cell with the patch pipette and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Record Baseline Currents:
  - Clamp the cell at a holding potential of -100 mV.
  - Apply a voltage protocol to elicit Nav currents. A typical protocol to assess activation involves stepping the voltage from the holding potential to a range of test potentials (e.g., -80 mV to +60 mV in 10 mV increments).
  - Record stable baseline currents for a few minutes.
- Application of **Phrixotoxin-3**:
  - Dilute the **Phrixotoxin-3** stock solution to the desired final working concentration in the extracellular solution. The working concentration should be chosen based on the IC<sub>50</sub> for the specific Nav subtype being studied (see Table 2).
  - Apply the **Phrixotoxin-3** containing solution to the cell via the perfusion system.
  - Continuously record the Nav currents to observe the onset of the blocking effect.
- Washout:
  - After observing a stable block, switch the perfusion back to the control extracellular solution to wash out the toxin and observe the reversal of the effect.
- Data Analysis:
  - Measure the peak inward current at each test potential before, during, and after toxin application.
  - Construct current-voltage (I-V) relationships.
  - Analyze changes in the voltage-dependence of activation and inactivation.

## Visualizations



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Caption: **Phrixotoxin-3** Reconstitution Workflow.



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Caption: Mechanism of Action of **Phrixotoxin-3**.



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